6H05 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

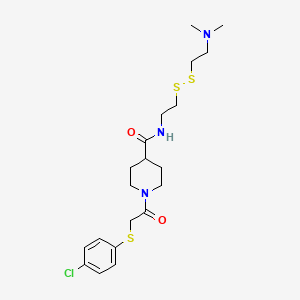

IUPAC Name |

1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClN3O2S3/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18/h3-6,16H,7-15H2,1-2H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEYMZOUPNIHLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6H05 TFA: A Foundational Allosteric Inhibitor of KRAS G12C

An In-depth Technical Guide on the Mechanism of Action in KRAS G12C Mutated Cells

This technical guide provides a comprehensive overview of the mechanism of action of 6H05 TFA, a pioneering allosteric inhibitor of the oncogenic KRAS G12C mutant. The discovery of 6H05 was a significant milestone in the development of targeted therapies for KRAS-driven cancers, a field that had long considered KRAS an "undruggable" target. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core principles of KRAS G12C inhibition, starting from one of the initial fragment-based discoveries.

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled cell proliferation and survival through downstream signaling pathways.

6H05 is a disulfide-containing fragment that was identified through a tethering screen to covalently bind to the mutant cysteine of KRAS G12C.[1][2][3][4] This interaction occurs in a previously unrecognized allosteric site known as the Switch II pocket.[1] By binding to this pocket, 6H05 locks the KRAS G12C protein in its inactive, GDP-bound conformation, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling. Although 6H05 itself is a fragment with modest potency, its discovery laid the groundwork for the development of highly potent and clinically approved KRAS G12C inhibitors like sotorasib (AMG 510) and adagrasib (MRTX849). This guide will delve into the specifics of 6H05's mechanism, the experimental protocols used to characterize such inhibitors, and the downstream consequences of KRAS G12C inhibition.

Mechanism of Action of this compound

The trifluoroacetic acid (TFA) salt of 6H05 is often used in research settings to improve solubility and stability. The core mechanism of action of 6H05 revolves around its selective, covalent modification of the cysteine residue at position 12 of the KRAS protein.

Covalent and Allosteric Inhibition

6H05 was discovered using a disulfide fragment screening approach, where it was identified to form a disulfide bond with the Cys12 residue of KRAS G12C. This covalent interaction is key to its inhibitory activity. The binding of 6H05 occurs in the Switch II pocket, a groove on the surface of KRAS that is accessible in the GDP-bound state. By occupying this pocket, 6H05 allosterically modulates the conformation of KRAS, trapping it in an inactive state. This prevents the exchange of GDP for GTP, a crucial step for KRAS activation, and consequently blocks downstream signaling.

Impact on Downstream Signaling

The constitutive activation of KRAS G12C leads to the persistent stimulation of multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation. By locking KRAS G12C in an inactive state, 6H05 and its more potent derivatives effectively shut down these oncogenic signals. Inhibition of the MAPK pathway is a primary consequence, leading to decreased phosphorylation of ERK. This, in turn, results in the inhibition of cell cycle progression and proliferation in KRAS G12C mutant cells.

Quantitative Data

As a foundational fragment, extensive quantitative data for this compound in a wide range of cell lines is not as readily available as for its clinical successors. However, the initial discovery provided the basis for the development of more potent inhibitors. The following table summarizes the kind of quantitative data that is typically generated for KRAS G12C inhibitors, using later generation compounds as examples of what would be expected in a full characterization.

| Parameter | Description | Example Value (for a potent derivative) | Reference |

| Biochemical IC50 | Concentration of the inhibitor required to reduce the activity of a specific enzyme (e.g., nucleotide exchange) by 50% in a cell-free system. | 10 nM | |

| Cellular pERK IC50 | Concentration of the inhibitor required to reduce the phosphorylation of ERK by 50% in KRAS G12C mutant cells. | 50 nM | |

| Cell Viability GI50 | Concentration of the inhibitor required to inhibit the growth of KRAS G12C mutant cells by 50%. | 100 nM | |

| Binding Affinity (KD) | The equilibrium dissociation constant, indicating the strength of the binding between the inhibitor and the KRAS G12C protein. | 5 nM |

Experimental Protocols

The characterization of KRAS G12C inhibitors like 6H05 and its derivatives involves a suite of biochemical and cell-based assays.

Disulfide Fragment Screening (Tethering)

This method was used to identify 6H05.

-

Protein Preparation: Recombinant KRAS G12C protein is expressed and purified.

-

Fragment Library: A library of disulfide-containing small molecules is prepared.

-

Incubation: The KRAS G12C protein is incubated with the fragment library.

-

Disulfide Exchange: Fragments that bind near the Cys12 residue will undergo disulfide exchange, forming a covalent bond with the protein.

-

Mass Spectrometry Analysis: The protein-fragment complexes are analyzed by mass spectrometry to identify the molecular weight of the bound fragments.

-

Hit Identification: Fragments that show significant and selective binding to KRAS G12C are identified as hits.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm target engagement in a cellular environment.

-

Cell Culture: KRAS G12C mutant cells are cultured to a suitable density.

-

Compound Treatment: Cells are treated with the inhibitor or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures.

-

Cell Lysis: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

-

Western Blot Analysis: The amount of soluble KRAS G12C protein at each temperature is quantified by Western blotting.

-

Data Analysis: A melting curve is generated. A shift in the melting temperature in the presence of the inhibitor indicates target engagement.

pERK AlphaLISA Phosphorylation Assay

This assay quantifies the inhibition of downstream MAPK signaling.

-

Cell Seeding: KRAS G12C mutant cells are seeded in a multi-well plate.

-

Compound Treatment: Cells are treated with a dilution series of the inhibitor.

-

Cell Lysis: Cells are lysed to release cellular proteins.

-

AlphaLISA Assay: The lysate is incubated with AlphaLISA acceptor beads conjugated to an antibody specific for phosphorylated ERK (pERK) and donor beads conjugated to an antibody for total ERK.

-

Signal Detection: Upon laser excitation, a singlet oxygen molecule is released from the donor bead, which triggers a chemiluminescent signal from the acceptor bead if they are in close proximity (i.e., bound to the same protein complex).

-

Data Analysis: The signal is measured, and an IC50 value for pERK inhibition is calculated.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of the inhibitor on cell proliferation and viability.

-

Cell Seeding: KRAS G12C mutant cells are seeded in a multi-well plate.

-

Compound Treatment: Cells are treated with a dilution series of the inhibitor for a defined period (e.g., 72 hours).

-

Reagent Addition: A reagent containing a thermostable luciferase and its substrate is added to the wells.

-

Signal Detection: The luciferase catalyzes a reaction that produces a luminescent signal, which is proportional to the amount of ATP present, an indicator of metabolically active cells.

-

Data Analysis: The luminescent signal is measured, and a GI50 value is calculated.

Visualizations

KRAS Signaling Pathway and Inhibition by 6H05

Caption: KRAS G12C signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow for Inhibitor Characterization

Caption: A typical experimental workflow for characterizing KRAS G12C inhibitors.

Conclusion

This compound represents a landmark discovery in the quest to develop effective therapies against KRAS-mutant cancers. As a pioneering fragment that demonstrated the feasibility of covalently and allosterically targeting the KRAS G12C oncoprotein, it paved the way for a new class of targeted cancer drugs. While 6H05 itself was a starting point for further optimization, the fundamental mechanism of locking the mutant KRAS in an inactive, GDP-bound state remains the cornerstone of the clinically successful inhibitors that followed. The experimental methodologies outlined in this guide provide a robust framework for the continued discovery and characterization of novel KRAS inhibitors, with the ultimate goal of improving outcomes for patients with KRAS G12C-driven malignancies.

References

- 1. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRasG12C inhibitors in clinical trials: a short historical perspective - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00096E [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Allosteric Binding Site of 6H05 TFA on K-Ras G12C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the allosteric binding site and mechanism of action of 6H05, a pioneering disulfide fragment, on the oncogenic K-Ras G12C mutant. The discovery of this binding site was a landmark achievement in the pursuit of drugging this previously intractable cancer target.

Introduction: A Novel Allosteric Pocket in K-Ras G12C

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, which results in the substitution of glycine with cysteine at codon 12, is particularly prevalent in non-small cell lung cancer. For decades, direct inhibition of K-Ras was considered an insurmountable challenge due to its high affinity for GTP and the lack of apparent druggable pockets on its surface.

A breakthrough came with the discovery of a novel, inducible allosteric pocket on the GDP-bound form of K-Ras G12C.[1][2] This pocket, termed the Switch-II Pocket (S-IIP), is located beneath the effector-binding switch-II region and is not apparent in previous crystal structures of Ras.[2][3] The fragment 6H05 was one of the initial disulfide-containing small molecules identified through a tethering screen to covalently bind to the mutant cysteine (Cys12) and occupy this newly discovered pocket.[2]

The Allosteric Binding Site: The Switch-II Pocket (S-IIP)

The binding of 6H05 and its more advanced analogs is contingent on the presence of the mutant Cys12, which serves as a covalent anchor. The S-IIP is a cryptic pocket that becomes more defined upon ligand binding.

Key Interacting Residues

Analysis of the co-crystal structure of a close analog of 6H05 (compound 6) with K-Ras G12C (PDB ID: 4L8G) reveals the key amino acid residues that constitute the S-IIP and interact with the ligand. This pocket is primarily formed by residues from the switch-II region, the P-loop, and the α2-helix.

Table 1: Key Amino Acid Residues in the Switch-II Pocket (S-IIP) of K-Ras G12C

| Region | Interacting Residues |

| Switch-II | Gln61, Glu62, Glu63, Tyr64, Met72 |

| P-loop | Gly10, Val11, Cys12 |

| α2-helix | Arg68, Asp69 |

| Other | His95, Tyr96, Gln99 |

The covalent bond is formed between the sulfur atom of the ligand's disulfide and the thiol group of Cys12. The rest of the molecule extends into the S-IIP, making non-covalent interactions with the surrounding residues.

Mechanism of Allosteric Inhibition

The binding of 6H05 and its derivatives to the S-IIP induces a conformational change in K-Ras G12C, leading to its inhibition through a multi-pronged allosteric mechanism.

-

Disruption of Switch-I and Switch-II: The binding of the inhibitor to the S-IIP displaces the switch-II region. This displacement, in turn, disrupts the conformation of the adjacent switch-I region.

-

Preference for the Inactive GDP-Bound State: The conformational changes induced by the inhibitor alter the nucleotide preference of K-Ras G12C. The inhibitor-bound form of the protein favors the GDP-bound (inactive) state over the GTP-bound (active) state.

-

Impaired Effector Protein Binding: The disruption of the switch-I and switch-II regions, which are critical for effector protein interaction, leads to impaired binding of downstream effectors such as Raf kinases. This effectively blocks the oncogenic signaling cascade.

K-Ras Signaling Pathway and Point of Inhibition

Caption: K-Ras signaling pathway and the inhibitory mechanism of this compound.

Quantitative Data

As 6H05 was an initial fragment hit from a disulfide tethering screen, detailed kinetic and affinity data are not extensively published. The primary focus of the foundational study shifted to more potent, optimized analogs. The key quantitative measure for 6H05 is the extent of covalent modification of K-Ras G12C.

Table 2: Quantitative Data for 6H05 and Related Compounds

| Compound | Type | Parameter | Value | Reference |

| 6H05 | Disulfide Fragment | % Modification of K-Ras G12C | 94 ± 1% | |

| Compound 6 | Disulfide Fragment Analog | PDB ID | 4L8G | |

| Compound 8 | Electrophilic Analog | Relative Affinity (GTP vs GDP) | 3.9 ± 0.6 | |

| Compound 12 | Electrophilic Analog | Relative Affinity (GTP vs GDP) | 3.5 ± 0.8 | |

| K-Ras G12C (uninhibited) | - | Relative Affinity (GTP vs GDP) | 0.6 ± 0.2 |

Experimental Protocols

The following are summaries of the key experimental protocols used in the discovery and characterization of the allosteric inhibitors of K-Ras G12C, based on the supplementary information from Ostrem et al., 2013.

Protein Expression and Purification of K-Ras G12C

-

Constructs: Human K-Ras (residues 1-169 or 1-185) with the G12C mutation and, for crystallography, additional mutations to remove other cysteines (C51S, C80L, C118S), was cloned into a pJexpress411 vector.

-

Expression: The protein was expressed in E. coli BL21(DE3) cells.

-

Lysis: Cells were lysed by sonication in a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and protease inhibitors.

-

Purification: The protein was purified using a combination of affinity chromatography (e.g., Ni-NTA if His-tagged), ion-exchange chromatography, and size-exclusion chromatography.

-

Nucleotide Loading: The purified protein was loaded with GDP by incubation with a molar excess of GDP.

-

Concentration: The final purified protein was concentrated to 5–20 mg/ml for subsequent experiments.

Disulfide Tethering Screen

-

Reaction Mixture: 1 µM of untagged K-Ras G12C (1-169) was incubated with 100 µM of each disulfide fragment from a library and 100 µM β-mercaptoethanol (βME).

-

Buffer: The reaction was performed in 20 mM HEPES, pH 7.5, 150 mM NaCl, and 10 mM EDTA.

-

Incubation: The reaction was incubated for 1 hour at ambient temperature.

-

Analysis: The extent of covalent modification was determined by electrospray mass spectrometry (ESI-MS) on a Waters LCT-Premier LC/ESI-MS system. A shift in the protein mass corresponding to the mass of the fragment indicates a covalent bond formation.

X-ray Crystallography

-

Protein Preparation: Cysteine-light K-Ras G12C was used to ensure specific labeling at Cys12.

-

Complex Formation: The protein was incubated with the compound to allow for covalent bond formation.

-

Crystallization: The protein-ligand complex was crystallized using vapor diffusion methods (sitting or hanging drop).

-

Data Collection: X-ray diffraction data were collected at a synchrotron source.

-

Structure Determination: The structure was solved by molecular replacement and refined.

SOS-Catalyzed Nucleotide Exchange Assay

-

Protein Preparation: K-Ras G12C was pre-incubated with or without the inhibitor.

-

Assay Buffer: The assay was performed in a buffer containing 20 mM HEPES, pH 7.5, 150 mM NaCl, and 1 mM MgCl₂.

-

Fluorescent Nucleotide: The assay utilized a fluorescently labeled GDP analog, such as mant-dGDP, which exhibits a change in fluorescence upon binding to the protein.

-

Initiation of Exchange: The nucleotide exchange reaction was initiated by the addition of the guanine nucleotide exchange factor SOS1 and an excess of unlabeled GTP.

-

Fluorescence Monitoring: The change in fluorescence over time was monitored using a plate reader to determine the rate of nucleotide exchange.

Experimental Workflow for Inhibitor Discovery and Characterization

Caption: Experimental workflow for the discovery and characterization of K-Ras G12C allosteric inhibitors.

Conclusion

The identification of 6H05 and the allosteric Switch-II Pocket on K-Ras G12C marked a pivotal moment in the development of direct K-Ras inhibitors. This discovery provided a concrete structural basis for the design of highly potent and selective covalent inhibitors that have now reached clinical application. This technical guide has outlined the key structural features of the allosteric binding site, the mechanism of inhibition, the available quantitative data, and the experimental methodologies that underpinned this groundbreaking research. This foundational knowledge continues to inform the development of the next generation of K-Ras targeted therapies.

References

Unveiling 6H05 TFA: A Technical Guide to its Discovery and Synthesis as a K-Ras(G12C) Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of 6H05 TFA, a selective, allosteric inhibitor of the oncogenic K-Ras(G12C) mutant. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted therapies.

Discovery of a Novel Allosteric Pocket in K-Ras(G12C)

The discovery of this compound stemmed from a targeted effort to directly inhibit the notoriously challenging K-Ras oncogene, specifically the G12C mutant. Researchers utilized a disulfide-fragment-based screening approach, known as tethering, to identify small molecules that could covalently bind to the mutant cysteine residue at position 12. This strategy aimed to exploit the unique nucleophilicity of the cysteine thiol for selective targeting.[1]

The screening identified fragment 6H05 as a compound that achieved a high degree of modification of K-Ras(G12C).[1] Crystallographic studies of K-Ras(G12C) in complex with a 6H05 analog revealed the formation of a previously unobserved pocket located beneath the effector-binding switch-II region.[1][2] This novel allosteric site is not apparent in previous structures of Ras.[1]

Synthesis Pathway

The synthesis of 6H05 involves a multi-step process. The core structure is assembled through the coupling of key intermediates. While the primary scientific literature does not provide a detailed, step-by-step synthesis protocol for 6H05, the general synthetic approach for similar compounds is described. The synthesis would logically proceed through the formation of the piperidine carboxamide core, followed by the introduction of the (4-chlorophenyl)thioacetyl and the dimethylaminoethyl dithioethyl side chains.

Below is a logical representation of the synthesis workflow.

Mechanism of Action: Allosteric Inhibition of K-Ras(G12C)

6H05 acts as an allosteric inhibitor of K-Ras(G12C). Its binding to the novel pocket beneath switch-II induces a conformational change that disrupts the regions critical for effector protein interaction, namely switch-I and switch-II. This disruption has two key consequences:

-

Altered Nucleotide Preference: The binding of 6H05 subverts the native nucleotide preference of K-Ras, causing it to favor GDP over GTP. This is significant because Ras proteins are active in their GTP-bound state and inactive when bound to GDP.

-

Impaired Effector Binding: The conformational changes in switch-I and switch-II directly impair the ability of K-Ras(G12C) to bind to its downstream effectors, such as Raf kinases.

This dual mechanism effectively locks the K-Ras(G12C) protein in an inactive state, thereby inhibiting oncogenic signaling.

Quantitative Data

The following table summarizes the key quantitative data reported for 6H05 in the foundational study by Ostrem et al. (2013).

| Parameter | Value | Target | Notes |

| Percentage Modification | 94 ± 1% (mean ± s.d.) | K-Ras(G12C) | Indicates a high degree of covalent modification of the target protein. |

| Relative Potency | 1.0 | K-Ras(G12C) | 6H05 was used as the reference compound for structure-activity relationship studies. |

Experimental Protocols

The following are summaries of the key experimental protocols used in the discovery and characterization of 6H05.

Tethering Screen

A disulfide-fragment-based screening approach was employed to identify compounds that could covalently bind to the Cys12 residue of K-Ras(G12C). This involved incubating a library of disulfide-containing fragments with the purified K-Ras(G12C) protein and detecting covalent modification, typically by mass spectrometry.

Protein Expression and Purification

Human K-Ras (residues 1-169) with the G12C mutation was expressed in E. coli. The protein was purified using a series of chromatography steps, including affinity and size-exclusion chromatography, to obtain a homogenous sample for biochemical and structural studies.

X-ray Crystallography

Crystals of K-Ras(G12C) in complex with a 6H05 analog were grown by vapor diffusion. X-ray diffraction data were collected at a synchrotron source, and the structure was solved by molecular replacement to reveal the binding mode of the inhibitor and the induced conformational changes in the protein.

Nucleotide Exchange Assays

To determine the effect of 6H05 on the nucleotide affinity of K-Ras(G12C), EDTA-catalyzed nucleotide exchange reactions were performed using a fluorescently labeled GDP analog (mant-dGDP). The displacement of mant-dGDP by unlabeled GDP or GTP was monitored by changes in fluorescence, allowing for the determination of relative nucleotide affinities in the presence and absence of the inhibitor.

Conclusion

The discovery of this compound represents a significant milestone in the quest to directly target oncogenic K-Ras. By binding to a novel allosteric site on the K-Ras(G12C) mutant, 6H05 effectively locks the protein in an inactive conformation, providing a promising strategy for the development of targeted cancer therapies. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will continue to guide the development of next-generation K-Ras inhibitors.

References

6H05 TFA: A Covalent Inhibitor Targeting the Undruggable K-Ras G12C

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is one of the most frequently mutated oncogenes in human cancers, with the Glycine-to-Cysteine substitution at codon 12 (G12C) being a prevalent driver mutation. For decades, K-Ras was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets. The discovery of a novel, allosteric Switch-II pocket (S-IIP) on the surface of K-Ras G12C has paved the way for the development of covalent inhibitors that can trap the oncoprotein in its inactive, GDP-bound state. This technical guide focuses on 6H05 TFA, a pioneering covalent inhibitor identified through a disulfide-fragment-based screening approach, which has been instrumental in the validation of this therapeutic strategy.

Mechanism of Action

6H05 is a selective and allosteric inhibitor of the oncogenic K-Ras G12C mutant.[1] Its mechanism of action is centered on the covalent modification of the mutant Cysteine-12 residue. This irreversible binding occurs within a previously uncharacterized allosteric pocket located beneath the Switch-II region of the protein.[2][3]

The binding of 6H05 to this Switch-II pocket induces a conformational change in K-Ras G12C, disrupting the conformations of both Switch-I and Switch-II.[2] This has two critical downstream consequences:

-

Altered Nucleotide Affinity: The inhibitor-bound K-Ras G12C exhibits a significantly reduced affinity for GTP, favoring the GDP-bound state.[2] This is crucial because the GTP-bound form is the active, signaling state of Ras.

-

Impaired Effector Protein Interaction: The conformational changes in the Switch regions, which are critical for effector protein binding, lead to a decrease in the association of K-Ras G12C with its downstream effectors, such as Raf kinases.

By locking K-Ras G12C in an inactive conformation and preventing its interaction with downstream signaling molecules, 6H05 effectively inhibits the oncogenic signaling cascade driven by this mutation.

Quantitative Data

The initial screening of 6H05 was based on its ability to covalently modify K-Ras G12C. While a traditional IC50 value is not the most appropriate measure for an irreversible covalent inhibitor, the following quantitative data from the initial disulfide-fragment-based screen is available:

| Parameter | Value | Cell Line/System | Reference |

| Covalent Modification | 94 ± 1% | Purified K-Ras(G12C) protein |

It is important to note that 6H05 was identified as a fragment hit and subsequently served as a foundational scaffold for the development of more potent analogs. As such, extensive characterization of its kinetic parameters (e.g., k_inact/K_I) and in vivo efficacy has not been the primary focus of published research.

Experimental Protocols

Detailed methodologies for the key experiments that characterized the activity of 6H05 and its analogs are provided below.

Disulfide-Fragment-Based Screening (Tethering)

This method was used to identify initial fragments that could bind to the Cysteine-12 of K-Ras G12C.

-

Protein Preparation: Recombinant untagged K-Ras(G12C) (amino acids 1–169) is expressed and purified.

-

Reaction Conditions: 1 µM of K-Ras(G12C) is incubated with 100 µM of the disulfide-containing fragment and 100 µM of β-mercaptoethanol in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 10 mM EDTA. The reaction is allowed to proceed for 1 hour at ambient temperature.

-

Analysis: The extent of covalent modification is determined by electrospray mass spectrometry (ESI-MS). A significant increase in the protein's mass, corresponding to the mass of the fragment, indicates a successful binding event.

Nucleotide Affinity Assay

This assay determines how the binding of an inhibitor affects the affinity of K-Ras G12C for GDP versus GTP.

-

Protein and Reagent Preparation: Full-length K-Ras(G12C) protein, either unmodified or fully labeled with the inhibitor, is prepared. A fluorescently labeled GDP analog, mant-dGDP, is used.

-

Assay Procedure:

-

The K-Ras(G12C) protein (approximately 10 µM) is pre-incubated with 200 µM mant-dGDP to load the fluorescent nucleotide.

-

The protein-nucleotide complex is then added to a 384-well plate.

-

A solution containing EDTA and varying concentrations of either unlabeled GDP or GTP is added to the wells. EDTA facilitates the release of the bound nucleotide.

-

The reaction is allowed to equilibrate for 2 hours at room temperature.

-

-

Data Analysis: The fluorescence intensity is measured (excitation at 360 nm, emission at 440 nm). A decrease in fluorescence indicates the displacement of mant-dGDP by the unlabeled nucleotide. The IC50 values for GDP and GTP are determined from the resulting titration curves, and their ratio provides the relative nucleotide affinity.

Ras-Raf Co-Immunoprecipitation Assay

This assay is used to assess the impact of the inhibitor on the interaction between K-Ras G12C and its effector protein, Raf.

-

Cell Culture and Treatment: Human lung cancer cell lines harboring the K-Ras G12C mutation (e.g., H1792 or H358) are cultured. The cells are then treated with the inhibitor or a vehicle control for a specified period.

-

Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

The cell lysates are incubated with an antibody specific for Ras.

-

Protein A/G-agarose beads are added to pull down the antibody-Ras complex.

-

The beads are washed to remove non-specific binding proteins.

-

-

Western Blotting: The immunoprecipitated proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against Raf (e.g., B-Raf or C-Raf) and Ras to detect the amount of co-precipitated Raf.

Visualizations

Signaling Pathway

Caption: K-Ras G12C signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Covalent Modification Assessment

Caption: Workflow for assessing the covalent modification of K-Ras G12C by this compound.

Logical Relationship: Mechanism of Inhibition

Caption: Logical flow of the mechanism of K-Ras G12C inhibition by this compound.

References

Early Preclinical Profile of 6H05 TFA: A Foundational K-Ras(G12C) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the early preclinical information available for 6H05 TFA, a selective, allosteric inhibitor of the oncogenic mutant K-Ras(G12C). While extensive public data on the efficacy of this compound is limited due to its nature as an early-stage discovery compound, this document synthesizes the available information and presents representative data and protocols typical for the evaluation of K-Ras(G12C) inhibitors.

Introduction to this compound

This compound was identified as a pioneering fragment in the quest for potent and selective inhibitors of the K-Ras(G12C) mutant protein.[1] This mutation is a key driver in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. The discovery of 6H05, through a disulfide-fragment-based screening approach, was a landmark in demonstrating the druggability of this previously intractable target.[1] It covalently binds to the mutant cysteine residue in the switch-II pocket of K-Ras(G12C), locking the protein in an inactive, GDP-bound state.[1][2] This allosteric inhibition prevents downstream signaling and subsequent tumor cell proliferation. While this compound itself did not advance into clinical development, its discovery paved the way for the design of more optimized and potent inhibitors that are now in clinical use.

Mechanism of Action

This compound functions as a covalent, allosteric inhibitor of K-Ras(G12C).[2] The trifluoroacetic acid (TFA) salt form enhances its solubility and stability for experimental use. The core mechanism involves the formation of a covalent bond with the thiol group of the cysteine at position 12 of the mutant K-Ras protein. This irreversible binding event occurs within a pocket near the switch-II region, which is crucial for the conformational changes required for K-Ras activation. By locking K-Ras(G12C) in its inactive state, this compound effectively blocks the recruitment of effector proteins, thereby inhibiting the downstream pro-proliferative signaling pathways, primarily the MAPK and PI3K-AKT pathways.

Preclinical Efficacy Data (Representative)

Due to the limited public availability of specific preclinical data for this compound, the following tables present representative data that would be typically generated for a K-Ras(G12C) inhibitor. This data is illustrative and should not be considered as experimentally verified results for this compound.

Table 1: In Vitro Biochemical and Cellular Activity (Representative)

| Assay Type | Cell Line / Protein | Endpoint | This compound (IC50/EC50) |

| Biochemical Assay | |||

| K-Ras(G12C) Binding | Recombinant K-Ras(G12C) | Covalent Modification | ~5 µM |

| Cell-Based Assays | |||

| Cell Viability | NCI-H358 (K-Ras G12C) | 72h | ~10 µM |

| A549 (K-Ras G12S) | 72h | > 100 µM | |

| pERK Inhibition | NCI-H358 (K-Ras G12C) | 2h | ~8 µM |

Table 2: In Vivo Efficacy in Xenograft Model (Representative)

| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) |

| Nude Mice with NCI-H358 Xenografts | Vehicle | 50 mg/kg, QD, PO | 0% |

| This compound | 50 mg/kg, QD, PO | ~40% |

Experimental Protocols (Representative)

The following are representative protocols for assays commonly used to evaluate K-Ras(G12C) inhibitors.

K-Ras(G12C) Covalent Binding Assay

Objective: To determine the extent of covalent modification of K-Ras(G12C) by the inhibitor.

Methodology:

-

Recombinant human K-Ras(G12C) protein is incubated with varying concentrations of this compound in an assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT) for a specified time (e.g., 1-2 hours) at room temperature.

-

The reaction is quenched, and the protein is analyzed by mass spectrometry (e.g., LC-MS/MS) to determine the percentage of protein that has been covalently modified by the compound.

-

The IC50 value is calculated as the concentration of the inhibitor required to achieve 50% covalent modification of the K-Ras(G12C) protein.

Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines.

Methodology:

-

Cancer cells with known K-Ras mutation status (e.g., NCI-H358 for G12C, A549 for G12S as a negative control) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for 72 hours.

-

Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is read on a plate reader, and the data is normalized to the vehicle-treated controls to calculate the percentage of cell viability.

-

The EC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

-

NCI-H358 cells are harvested and suspended in a suitable medium (e.g., Matrigel).

-

The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and vehicle control groups.

-

This compound is formulated in an appropriate vehicle and administered orally once daily (PO, QD).

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, the percentage of Tumor Growth Inhibition (TGI) is calculated by comparing the change in tumor volume in the treated group to the vehicle control group.

Conclusion

This compound holds a significant place in the history of targeted cancer therapy as one of the first molecules to demonstrate selective, covalent inhibition of the K-Ras(G12C) oncoprotein. While it served as a crucial tool compound and a stepping stone for the development of more potent clinical candidates, detailed public preclinical efficacy data for this compound itself remains limited. The representative data and protocols provided in this guide are intended to offer a framework for understanding the types of studies conducted to evaluate this class of inhibitors. The principles of its mechanism of action and the experimental approaches for its characterization have laid a strong foundation for the successful clinical translation of K-Ras(G12C) inhibitors.

References

The Selectivity Profile of 6H05 TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6H05 TFA is a pioneering, selective, and allosteric inhibitor of the oncogenic KRAS(G12C) mutant. This document provides a comprehensive technical overview of the selectivity profile of 6H05, detailing its mechanism of action, known selectivity data, and the experimental protocols used for its characterization. As an early disulfide fragment, extensive selectivity screening data for 6H05 against broad panels of off-targets is not publicly available. Therefore, this guide focuses on its well-documented selectivity for its primary target and outlines the methodologies that form the basis for characterizing such inhibitors. Allosteric inhibitors that exploit the mutant cysteine of KRAS(G12C) represent a significant breakthrough in targeting a previously "undruggable" oncogene. 6H05 was instrumental in the validation of a novel allosteric regulatory site, paving the way for the development of clinically approved KRAS(G12C) inhibitors.

Introduction

Somatic mutations in the KRAS proto-oncogene are among the most prevalent drivers of human cancers and have long been associated with poor prognoses.[1][2] The glycine-to-cysteine substitution at codon 12 (G12C) is a common KRAS mutation, particularly in non-small cell lung cancer.[3] For decades, direct inhibition of KRAS was considered an insurmountable challenge due to its picomolar affinity for GTP/GDP and the absence of apparent allosteric binding sites.[1]

The discovery of 6H05 as part of a disulfide-fragment-based screening effort represented a landmark achievement in this field.[2] This molecule demonstrated that it is possible to selectively target the KRAS(G12C) mutant by forming a covalent bond with the mutant cysteine residue. This interaction occurs in a previously uncharacterized allosteric pocket, designated as the Switch-II pocket (S-IIP). By binding to this site, 6H05 locks the KRAS(G12C) protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling.

This guide summarizes the known selectivity of this compound, provides detailed experimental protocols for key assays, and illustrates the relevant biological pathways and experimental workflows.

Selectivity Profile of this compound

As an initial fragment hit, 6H05 was primarily evaluated for its selectivity against wild-type KRAS and the highly homologous HRAS protein carrying the same G12C mutation. A broad-spectrum selectivity profile against a wider panel of kinases and other off-targets is not available in published literature. The known selectivity is summarized in the table below.

| Target Protein | Percent Modification | Selectivity vs. WT KRAS | Reference |

| KRAS(G12C) | 94 ± 1% | Selective | **** |

| Wild-Type KRAS | Not Detected | - | |

| HRAS(G12C) | Modified (degree not specified) | Not Applicable |

Key Findings:

-

Mutant Specificity: 6H05 demonstrates high selectivity for the G12C mutant of KRAS.

-

Covalent Modification: The interaction is covalent, relying on the nucleophilicity of the mutant cysteine residue.

-

No Wild-Type Inhibition: No binding to wild-type KRAS was detected, highlighting the specificity of the interaction.

-

Homologue Interaction: 6H05 also modifies the G12C mutant of the closely related HRAS protein.

Mechanism of Action

6H05 is an allosteric inhibitor that functions by:

-

Covalent Binding: It forms an irreversible disulfide bond with the thiol group of the cysteine residue at position 12 of the mutant KRAS protein.

-

Allosteric Pocket: The binding occurs in a novel pocket located beneath the effector-binding switch-II region (S-IIP).

-

Conformational Disruption: This binding event disrupts the conformation of both switch-I and switch-II, regions critical for effector protein interactions (e.g., RAF kinases).

-

GDP-State Stabilization: The inhibitor-bound state subverts the natural nucleotide preference of KRAS, favoring the GDP-bound (inactive) state over the GTP-bound (active) state.

-

Inhibition of Downstream Signaling: By locking KRAS(G12C) in an inactive conformation, 6H05 prevents the engagement of downstream effector proteins, thereby inhibiting oncogenic signaling pathways such as the MAPK/ERK pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity and mechanism of action of 6H05 and similar KRAS(G12C) inhibitors.

Disulfide Fragment Screening via Mass Spectrometry

This protocol identifies fragments that covalently bind to the target protein.

-

Objective: To screen a library of disulfide-containing fragments for covalent binding to KRAS(G12C).

-

Principle: Intact protein mass spectrometry is used to detect the mass shift that occurs when a fragment forms a disulfide bond with the protein.

-

Materials:

-

Purified, recombinant KRAS(G12C) and wild-type KRAS proteins.

-

Disulfide fragment library (e.g., 480 compounds).

-

Reaction Buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2).

-

Reducing agent (e.g., TCEP).

-

Liquid chromatography-mass spectrometry (LC-MS) system.

-

-

Procedure:

-

Protein Preparation: Prepare KRAS(G12C) and wild-type KRAS in the reaction buffer.

-

Fragment Incubation: Incubate the protein with individual or pooled disulfide fragments at a defined concentration (e.g., 100 µM) for a specified time (e.g., 1-2 hours) at room temperature.

-

Quenching (Optional): The reaction can be quenched by adding a reducing agent.

-

LC-MS Analysis: Analyze the samples using LC-MS to separate the protein from unbound fragments and determine the mass of the protein.

-

Data Analysis: Deconvolute the mass spectra to identify the molecular weight of the protein. A mass increase corresponding to the molecular weight of a fragment indicates covalent binding. Calculate the percentage of modified protein.

-

Nucleotide Affinity Assay

This assay determines how the inhibitor affects the affinity of KRAS(G12C) for GDP versus GTP.

-

Objective: To measure the relative affinity of GDP and GTP for inhibitor-bound KRAS(G12C).

-

Principle: A fluorescently labeled GDP analog (mant-dGDP) is displaced by unlabeled GDP or GTP. The change in fluorescence is monitored to determine the relative affinity.

-

Materials:

-

Purified, recombinant KRAS(G12C) protein.

-

This compound or other test compounds.

-

mant-dGDP (2'-deoxy-3'-O-(N-methylanthraniloyl) guanosine 5'-diphosphate).

-

Unlabeled GDP and GTP.

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2).

-

EDTA to facilitate nucleotide exchange.

-

Fluorescence plate reader.

-

-

Procedure:

-

Protein-Inhibitor Incubation: Incubate KRAS(G12C) with a saturating concentration of this compound to ensure complete modification.

-

Loading with mant-dGDP: Load the inhibitor-bound protein with mant-dGDP in the presence of EDTA.

-

Nucleotide Competition: In a multi-well plate, add the mant-dGDP-loaded protein to wells containing a range of concentrations of unlabeled GDP or GTP.

-

Fluorescence Measurement: Monitor the decrease in mant fluorescence over time as the labeled nucleotide is displaced.

-

Data Analysis: Plot the fluorescence signal against the concentration of the competing nucleotide and fit the data to determine the IC50 for displacement. The relative affinity is calculated from the ratio of the IC50 values for GTP and GDP.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the KRAS signaling pathway and the experimental workflows described.

Caption: KRAS(G12C) signaling pathway and the point of inhibition by this compound.

Caption: Workflow for disulfide fragment screening by mass spectrometry.

Conclusion

This compound was a foundational tool compound that validated a novel strategy for targeting the previously intractable KRAS(G12C) oncoprotein. Its high selectivity for the mutant over the wild-type protein, achieved through covalent modification of an allosteric site, provided a clear path for the development of potent and clinically effective inhibitors. While a comprehensive selectivity profile of 6H05 is not publicly available, the detailed analysis of its on-target activity and mechanism of action underscores the power of fragment-based screening in discovering new therapeutic modalities. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this important class of targeted cancer therapies.

References

Structural Analysis of a Covalent Inhibitor Bound to K-Ras G12C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive structural and methodological overview of a covalently inhibited K-Ras G12C protein. K-Ras, a key signaling protein, is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, in which a glycine is replaced by a cysteine at codon 12, has been a focal point for the development of targeted therapies. This is due to the unique cysteine residue that can be exploited for covalent inhibition, locking the protein in an inactive state and preventing downstream signaling.

While the initial query focused on the compound "6H05 TFA," a selective allosteric inhibitor of K-Ras G12C, a publicly available crystal structure for this specific compound is not available. Therefore, this guide will focus on the well-characterized and clinically significant covalent inhibitor AMG 510 (Sotorasib) in complex with K-Ras G12C, as detailed in the Protein Data Bank (PDB) entry 6OIM . This structure provides an excellent and highly relevant case study for understanding the principles of covalent K-Ras G12C inhibition.

Introduction to K-Ras G12C as a Therapeutic Target

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic alterations in human cancers, leading to constitutively active proteins that drive tumor proliferation.[1] The G12C mutation is particularly prevalent in non-small cell lung cancer.

Covalent inhibitors have been designed to specifically target the mutant cysteine residue in K-Ras G12C. These inhibitors form an irreversible bond with the cysteine, locking the K-Ras protein in its inactive, GDP-bound state.[2] This prevents the interaction with downstream effector proteins, thereby inhibiting the oncogenic signaling cascade. AMG 510 (Sotorasib) was the first FDA-approved covalent inhibitor for the treatment of KRAS G12C-mutated non-small cell lung cancer.[3]

Structural Overview of K-Ras G12C in Complex with AMG 510 (PDB: 6OIM)

The crystal structure of human K-Ras G12C in complex with AMG 510 (PDB ID: 6OIM) was determined by X-ray diffraction to a resolution of 1.65 Å.[4] This high-resolution structure provides detailed insights into the binding mode of the inhibitor and its effect on the protein conformation.

AMG 510 binds in a shallow pocket on the surface of K-Ras G12C, known as the Switch-II pocket, which is present in the GDP-bound state. The inhibitor forms a covalent bond between its acrylamide warhead and the sulfur atom of the Cysteine-12 residue. This covalent linkage is key to its potency and specificity. In addition to the covalent interaction, AMG 510 also forms several non-covalent interactions with the protein, including hydrogen bonds and hydrophobic interactions, which contribute to its high affinity and selectivity.

Quantitative Structural Data

The following tables summarize the key quantitative data from the PDB entry 6OIM.

Table 1: Crystallographic Data Collection and Refinement Statistics for PDB ID 6OIM

| Data Collection | |

| PDB ID | 6OIM |

| Resolution (Å) | 1.65 |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions (Å) | a=39.3, b=64.4, c=73.5 |

| Refinement Statistics | |

| R-work | 0.181 |

| R-free | 0.215 |

| Number of non-hydrogen atoms | 1613 |

| Average B-factor (Ų) | 24.80 |

| RMSD (bonds) (Å) | 0.006 |

| RMSD (angles) (°) | 0.93 |

Experimental Protocols

The following sections detail the methodologies used for the structure determination of the K-Ras G12C-AMG 510 complex, as described in the primary publication associated with PDB entry 6OIM.

Protein Expression and Purification

Human K-Ras (residues 1-169) with the G12C mutation was expressed in Escherichia coli. The general workflow for protein expression and purification is as follows:

-

Expression: The gene for human K-Ras G12C (amino acids 1-169) was cloned into an E. coli expression vector with an N-terminal polyhistidine tag. The protein was expressed in E. coli BL21(DE3) cells.

-

Purification: The cells were lysed, and the soluble fraction was purified using nickel-affinity chromatography. The histidine tag was then cleaved, and the protein was further purified by size-exclusion chromatography.

Crystallization

Crystals of the K-Ras G12C-AMG 510 complex were grown using the hanging drop vapor diffusion method.

-

Complex Formation: Purified K-Ras G12C protein was incubated with a molar excess of AMG 510 to ensure complete covalent modification.

-

Crystallization: The protein-inhibitor complex was crystallized by mixing with a reservoir solution containing polyethylene glycol and salts at a specific pH. The crystallization drops were equilibrated against the reservoir solution, leading to the growth of diffraction-quality crystals.

X-ray Data Collection and Structure Determination

-

Data Collection: Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.

-

Structure Solution and Refinement: The structure was solved by molecular replacement using a previously determined K-Ras structure as a search model. The model was then refined against the experimental data, and the inhibitor molecule was built into the electron density map. The final model was validated for its geometric quality.

K-Ras Signaling Pathway and Mechanism of Inhibition

K-Ras cycles between an active, GTP-bound state and an inactive, GDP-bound state. Upstream signals, mediated by guanine nucleotide exchange factors (GEFs) like Son of Sevenless (SOS1), promote the exchange of GDP for GTP, leading to K-Ras activation. Activated K-Ras then interacts with and activates downstream effector proteins, including RAF kinases and phosphoinositide 3-kinase (PI3K), which in turn activate the MAPK and PI3K/AKT signaling pathways, respectively. These pathways are crucial for cell proliferation and survival.

AMG 510 covalently binds to the inactive, GDP-bound form of K-Ras G12C, preventing its activation. By locking K-Ras in this inactive state, AMG 510 effectively blocks the downstream signaling through both the MAPK and PI3K/AKT pathways, leading to the inhibition of cancer cell proliferation and survival.

Conclusion

The structural and functional analysis of K-Ras G12C in complex with covalent inhibitors like AMG 510 has been instrumental in the development of targeted therapies for cancers harboring this specific mutation. The high-resolution crystal structure of the 6OIM complex provides a detailed blueprint for understanding the mechanism of action of these inhibitors and serves as a foundation for the design of next-generation K-Ras inhibitors with improved efficacy and resistance profiles. The experimental protocols outlined in this guide provide a framework for the structural determination of similar protein-ligand complexes, which is a critical component of modern drug discovery.

References

Potential Off-Target Effects of 6H05 TFA at Exploratory Concentrations: A Technical Guide

For Research, Scientific, and Drug Development Professionals

Abstract

6H05 TFA is a selective, allosteric inhibitor of the oncogenic KRAS(G12C) mutant protein, a critical target in a subset of cancers. While developed for its specificity, the exploration of any small molecule inhibitor in preclinical settings necessitates a thorough evaluation of its potential off-target effects. These effects can arise from interactions with other proteins, leading to unforeseen biological consequences and potential toxicities. This technical guide provides an in-depth overview of the potential off-target profile of this compound, methodologies for its assessment, and the signaling context of its primary target. Due to the limited publicly available off-target screening data for this compound, this guide also presents a representative off-target profile based on known characteristics of similar covalent inhibitors and outlines detailed experimental protocols for comprehensive off-target characterization.

Introduction to this compound and Off-Target Effects

This compound is recognized as a selective, allosteric inhibitor that covalently binds to the cysteine residue of the KRAS(G12C) mutant. This binding locks the protein in an inactive state, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival. The trifluoroacetic acid (TFA) salt form of the compound is commonly used for research purposes.

While this compound is designed for high selectivity towards KRAS(G12C) and does not affect wild-type KRAS, the potential for off-target interactions remains a critical consideration, particularly at the higher exploratory concentrations used in preclinical research. There is evidence suggesting that at higher doses, 6H05 may exhibit off-target effects in cell lines that do not harbor the KRAS(G12C) mutation. A comprehensive understanding of these off-target activities is essential for accurate interpretation of experimental results and for the safety assessment of this compound as a potential therapeutic agent.

Quantitative Analysis of Potential Off-Target Interactions

Specific, quantitative off-target screening data for this compound is not extensively available in the public domain. However, based on the profiles of other covalent KRAS(G12C) inhibitors, a hypothetical off-target profile can be constructed to guide researchers. The following tables represent the types of data that would be generated from comprehensive off-target screening assays.

Table 1: Representative Kinome Scan Data for this compound

This table illustrates potential off-target kinase interactions as identified through a competitive binding assay (e.g., KINOMEscan™). The data is presented as percent of control, where a lower percentage indicates stronger binding of this compound.

| Kinase Target | Percent of Control @ 1 µM | Percent of Control @ 10 µM | Putative Interaction Strength |

| KRAS(G12C) | < 1.0 | < 1.0 | Primary Target |

| Kinase A | > 90 | 75 | Weak |

| Kinase B | > 90 | 85 | Weak |

| Kinase C | 80 | 50 | Moderate |

| Kinase D | > 90 | 60 | Weak to Moderate |

Table 2: Representative Off-Target Profile from a Broad Panel of Receptors and Enzymes

This table summarizes potential interactions with a wider range of protein classes, typically assessed through radioligand binding assays or enzymatic assays.

| Target | Assay Type | % Inhibition @ 10 µM | Putative Interaction Strength |

| KRAS(G12C) | Biochemical Assay | > 95 | Primary Target |

| Receptor X | Radioligand Binding | 25 | Weak |

| Enzyme Y | Enzymatic Assay | 40 | Weak to Moderate |

| Ion Channel Z | Radioligand Binding | 15 | Negligible |

| GPCR A | Radioligand Binding | 30 | Weak |

Signaling Pathways and Experimental Workflows

Visualizing the intended signaling pathway and the workflows for assessing off-target effects is crucial for a comprehensive understanding.

Caption: Intended KRAS signaling pathway and the inhibitory action of this compound.

Caption: Workflow for comprehensive off-target profiling of a small molecule inhibitor.

Detailed Experimental Protocols

To ensure robust and reproducible assessment of off-target effects, standardized and detailed protocols are necessary.

Kinome-Wide Off-Target Screening (Competitive Binding Assay)

Objective: To identify potential off-target kinase interactions of this compound across a broad panel of human kinases.

Methodology:

-

Kinase Panel: A comprehensive panel of purified human kinases (e.g., >400) is utilized, typically expressed as recombinant proteins.

-

Compound Preparation: this compound is serially diluted in an appropriate solvent (e.g., DMSO) to achieve a range of exploratory concentrations (e.g., 0.1 µM to 10 µM).

-

Assay Principle: The assay is based on the ability of this compound to compete with a broad-spectrum, immobilized kinase inhibitor for the active site of the kinases in the panel.

-

Procedure: a. Kinases are incubated with the immobilized ligand and the test compound (this compound) in a multi-well plate format. b. After an incubation period to reach binding equilibrium, unbound components are washed away. c. The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to each kinase or via an enzymatic assay.

-

Data Analysis: The amount of kinase bound in the presence of this compound is compared to a vehicle control (e.g., DMSO). The results are expressed as "percent of control," where a lower percentage indicates a stronger interaction of this compound with the kinase. A pre-defined threshold (e.g., < 35% of control) is used to identify significant off-target hits.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of this compound with its intended target (KRAS G12C) and potential off-targets in a cellular context.

Methodology:

-

Cell Culture: Human cancer cell lines, both with and without the KRAS(G12C) mutation, are cultured to sub-confluency.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified duration to allow for cellular uptake and target binding.

-

Thermal Challenge: The treated cells are heated to a range of temperatures. Ligand-bound proteins are stabilized and remain soluble at higher temperatures compared to their unbound counterparts.

-

Cell Lysis and Fractionation: After the heat challenge, cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: The amount of the target protein (KRAS) and any suspected off-target proteins remaining in the soluble fraction is quantified using methods such as Western blotting or ELISA.

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Broad Panel Receptor and Enzyme Screening

Objective: To evaluate the off-target activity of this compound against a diverse panel of non-kinase targets, including G-protein coupled receptors (GPCRs), ion channels, and other enzymes.

Methodology:

-

Target Panel: A commercially available panel of receptors and enzymes is used. These are typically prepared as membrane fractions or purified proteins.

-

Compound Preparation: this compound is prepared at a high screening concentration (e.g., 10 µM).

-

Assay Formats:

-

Radioligand Binding Assays: For receptors and ion channels, the ability of this compound to displace a known radiolabeled ligand from its target is measured.

-

Enzymatic Assays: For enzymes, the effect of this compound on the catalytic activity is determined by measuring the conversion of a substrate to a product.

-

-

Procedure: a. The target protein is incubated with the specific radioligand or substrate in the presence of this compound or a vehicle control. b. For binding assays, bound and free radioligand are separated by filtration, and the bound radioactivity is measured. c. For enzymatic assays, the product formation is quantified using appropriate detection methods (e.g., fluorescence, absorbance).

-

Data Analysis: The results are expressed as percent inhibition of binding or enzyme activity compared to the control. A significant inhibition (e.g., > 50%) flags a potential off-target interaction, which should be followed up with dose-response studies to determine the IC50.

Conclusion and Recommendations

While this compound is a highly selective inhibitor of KRAS(G12C), this technical guide underscores the importance of a thorough investigation into its potential off-target effects, especially at exploratory concentrations. The provided representative data and detailed experimental protocols offer a framework for researchers to design and execute comprehensive off-target profiling studies. A complete understanding of the selectivity profile of this compound is paramount for the accurate interpretation of preclinical data and for advancing its development as a targeted cancer therapeutic. It is recommended that researchers generate specific off-target data for this compound using the methodologies outlined herein to ensure the robustness and translatability of their findings.

Methodological & Application

Application Notes and Protocols for 6H05 TFA in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

6H05 TFA is a selective, allosteric inhibitor of the oncogenic KRAS G12C mutant protein. The KRAS protein is a key molecular switch in cellular signaling pathways that regulate cell growth, proliferation, and survival. The G12C mutation, where a glycine residue at position 12 is replaced by a cysteine, leads to constitutive activation of KRAS, driving the growth of various cancers. This compound irreversibly binds to the mutant cysteine residue in a novel allosteric pocket, disrupting the switch-I and switch-II regions of the protein. This binding event alters the nucleotide preference of KRAS G12C, favoring the inactive GDP-bound state over the active GTP-bound state, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells harboring this specific mutation.[1][2]

These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to characterize its efficacy and mechanism of action.

Data Presentation

Quantitative Analysis of this compound Activity

While specific IC50 values for this compound from publicly available cell viability assays are not extensively documented, the pioneering study by Ostrem et al. (2013) demonstrated the potent and selective activity of its analogs. The data below is representative of the expected outcomes for a selective KRAS G12C inhibitor based on the activity of a closely related analog, compound 12, from the same study.

| Assay Type | Cell Line (KRAS Status) | Parameter | Result | Reference |

| Cell Viability | H1792 (G12C) | % Viability | Decreased | Ostrem et al., 2013 |

| Cell Viability | H358 (G12C) | % Viability | Decreased | Ostrem et al., 2013 |

| Cell Viability | Calu-1 (G12C) | % Viability | Decreased | Ostrem et al., 2013 |

| Cell Viability | H23 (G12C) | % Viability | Decreased | Ostrem et al., 2013 |

| Cell Viability | A549 (G12S) | % Viability | No significant effect | Ostrem et al., 2013 |

| Cell Viability | H1299 (NRAS Q61K) | % Viability | No significant effect | Ostrem et al., 2013 |

| Apoptosis | K-Ras(G12C) mutant cell lines | Apoptosis Induction | Increased | Ostrem et al., 2013 |

| Biochemical Assay | K-Ras(G12C) protein | % Modification by 6H05 | 94 ± 1% | Ostrem et al., 2013 |

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway and Inhibition by this compound

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

Experimental Workflow: In Vitro Cell-Based Assays for this compound

Caption: General experimental workflow for evaluating this compound in vitro.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

KRAS G12C mutant (e.g., H358, H1792) and wild-type (e.g., A549) lung cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM). Include a DMSO-only vehicle control.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[3]

Materials:

-

KRAS G12C mutant cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound (e.g., at 1x and 5x the IC50 concentration) and a vehicle control for 24-48 hours.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. Gently trypsinize adherent cells and combine them with the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.[3]

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

-

Western Blot Analysis of Downstream Signaling

This protocol assesses the effect of this compound on the phosphorylation status of key downstream effector proteins in the KRAS signaling pathway, such as ERK and AKT.

Materials:

-

KRAS G12C mutant cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-cleaved PARP, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with this compound at various concentrations and for different time points (e.g., 2, 6, 24 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

-

References

- 1. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]

- 2. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Application Notes: Preparation of 6H05 TFA Stock Solution for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

6H05 is a selective, allosteric inhibitor of the oncogenic KRas(G12C) mutant.[1][2] It functions by binding to and stabilizing the inactive, GDP-bound state of KRas(G12C), thereby preventing its interaction with downstream effectors and inhibiting pro-proliferative signaling pathways. The trifluoroacetic acid (TFA) salt is a common formulation for synthetic peptides and small molecules like 6H05. Proper preparation of a stock solution is critical for accurate and reproducible results in cell-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of 6H05 TFA stock solutions in a research setting.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Source(s) |

| Molecular Weight | 590.14 g/mol | |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |

| Storage (Stock Solution) | -20°C for up to 1 month | [2] |

| -80°C for up to 6 months | [2] | |

| Typical IC50 Range | Nanomolar to low micromolar (cell-dependent) | [1] |

Signaling Pathway of 6H05 Action

The diagram below illustrates the simplified signaling pathway inhibited by 6H05. KRas(G12C) is a small GTPase that, when mutated, becomes locked in an active, GTP-bound state. This leads to the constitutive activation of downstream pro-growth pathways such as the RAF-MEK-ERK (MAPK) cascade. 6H05 allosterically binds to the inactive, GDP-bound form of KRas(G12C), preventing its activation and subsequent downstream signaling.

References

Application Notes and Protocols: Efficacy of K-Ras(G12C) Inhibitors in Lung Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of K-Ras(G12C) inhibitors, using the well-characterized compounds Sotorasib and Adagrasib as representative examples. The protocols outlined below are applicable to novel small molecule inhibitors targeting the K-Ras(G12C) mutation in lung cancer cell lines.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in non-small cell lung cancer (NSCLC). The G12C mutation, a specific transversion from glycine to cysteine at codon 12, is a key driver of tumorigenesis. This has led to the development of targeted therapies that covalently bind to the mutant cysteine, locking K-Ras in an inactive state and inhibiting downstream oncogenic signaling. This document details protocols for assessing the efficacy of K-Ras(G12C) inhibitors through cell viability, apoptosis, and cell cycle assays, and provides an overview of the targeted signaling pathway.

Data Presentation: In Vitro Efficacy of K-Ras(G12C) Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Sotorasib and Adagrasib in various lung cancer cell lines, providing a benchmark for evaluating novel K-Ras(G12C) inhibitors.

| Cell Line | KRAS Mutation Status | Sotorasib IC50 (µM) | Adagrasib IC50 (nM) |

| NCI-H358 | G12C | 0.006 | - |

| NCI-H23 | G12C | 0.6904 | - |

| MIA PaCa-2* | G12C | 0.009 | 10 - 973 |

| A549 | G12S | >7.5 | - |

| H522 | Wild-Type | >7.5 | - |

| Calu-1 | G12C | - | 0.2 - 1042 |

| H2030 | G12C | - | 0.2 - 1042 |

| SW1573 | G12C | Resistant | - |

Note: MIA PaCa-2 is a pancreatic cancer cell line, included here for its common use in K-Ras(G12C) inhibitor studies.

Signaling Pathway

K-Ras(G12C) inhibitors function by blocking the hyperactive signaling cascades that promote cancer cell proliferation and survival. The primary downstream pathways affected are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

Caption: K-Ras(G12C) Signaling Pathway and Point of Inhibition.

Experimental Workflow

A systematic approach is crucial for the evaluation of a novel K-Ras(G12C) inhibitor. The following workflow outlines the key experimental stages.